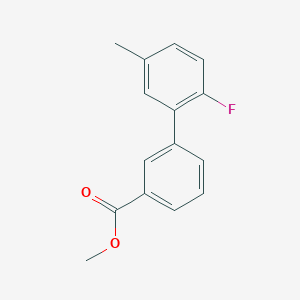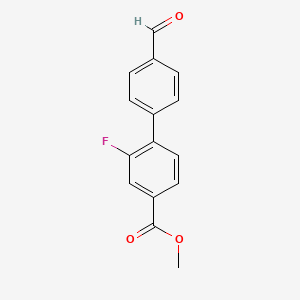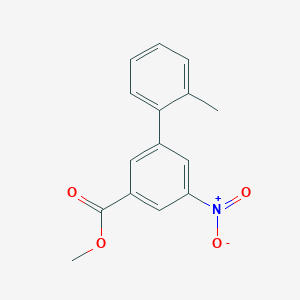![molecular formula C22H20O3 B7962759 Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7962759.png)
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a catalytic amount of sulfuric acid. The reaction proceeds as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation and purification processes.
化学反応の分析
Types of Reactions
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
科学的研究の応用
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding carboxylic acid and alcohol. The pathways involved include nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the ester group.
類似化合物との比較
Similar Compounds
- Methyl 2-{4-[4-(benzyloxy)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(methoxy)phenyl]phenyl}acetate
- Methyl 2-{3-[4-(phenoxy)phenyl]phenyl}acetate
Uniqueness
Methyl 2-{3-[4-(benzyloxy)phenyl]phenyl}acetate is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
methyl 2-[3-(4-phenylmethoxyphenyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-24-22(23)15-18-8-5-9-20(14-18)19-10-12-21(13-11-19)25-16-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVENJPRMXSAHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{4-[(methoxycarbonyl)amino]phenyl}benzoate](/img/structure/B7962712.png)
![Methyl 3-chloro-5-[3-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962724.png)
![Methyl 2-chloro-4-{4-[(piperidin-1-yl)carbonyl]phenyl}benzoate](/img/structure/B7962731.png)
![Methyl 2-fluoro-5-[3-(methoxycarbonyl)-5-nitrophenyl]benzoate](/img/structure/B7962732.png)
![Methyl 2-fluoro-4-[3-fluoro-5-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962736.png)





![Methyl 2-[4-(2-methylphenyl)phenyl]acetate](/img/structure/B7962787.png)

